molecular formula C17H20N2O3 B2648394 N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]but-2-ynamide CAS No. 2411254-13-0

N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]but-2-ynamide

Cat. No.: B2648394
CAS No.: 2411254-13-0
M. Wt: 300.358
InChI Key: MWXPOUUDSISVTF-UHFFFAOYSA-N
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Description

N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]but-2-ynamide is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a dimethoxyindole moiety, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Dimethoxylation: The indole core is then dimethoxylated using methoxy reagents such as dimethyl sulfate or methanol in the presence of a base like sodium hydride.

    Propylation: The dimethoxyindole is then alkylated with a propyl halide (e.g., 1-bromopropane) in the presence of a strong base like potassium tert-butoxide.

    But-2-ynamide Formation: Finally, the propylated dimethoxyindole is reacted with but-2-ynoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to various receptors in the body, modulating their activity and leading to specific biological effects.

    Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Diisopropylphenyl)-1-(1H-indol-2-yl)methanimine
  • 4,6-Dimethoxy-3-methyl-2,7-bis[(phenyl-imino)methyl]indole
  • 2-(Phenyl-N-oxidoiminomethyl)-3-phenylaminoindole

Uniqueness

N-[3-(4,6-Dimethoxy-1H-indol-2-yl)propyl]but-2-ynamide is unique due to its specific structural features, such as the dimethoxy groups and the but-2-ynamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-4-6-17(20)18-8-5-7-12-9-14-15(19-12)10-13(21-2)11-16(14)22-3/h9-11,19H,5,7-8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXPOUUDSISVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCCC1=CC2=C(N1)C=C(C=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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